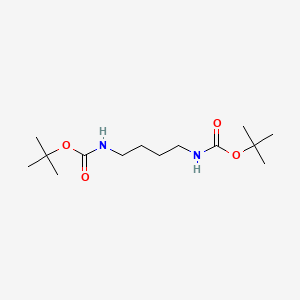

N,N'-Di-Boc-1,4-butanediamine

Vue d'ensemble

Description

N,N’-Di-Boc-1,4-butanediamine, also known as tert-butyl butane-1,4-diyldicarbamate, is a chemical compound with the CAS Number 33545-97-0 . It has a molecular weight of 288.39 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of N,N’-Di-Boc-1,4-butanediamine involves several steps. The compound can be synthesized from N-(4-bromobutyl)- or N-(3-bromopropyl)phthalimide, using KF-Celite in acetonitrile under reflux for 3 hours . This is followed by the addition of (Boc)2O in acetonitrile for 12 hours . The resulting product is then treated with hydrazine in methanol under reflux for 3 hours . Finally, formaldehyde and CuBr are added in the presence of diisopropylamine in dioxane under reflux for 2 hours .Molecular Structure Analysis

The InChI code for N,N’-Di-Boc-1,4-butanediamine is1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis

N,N’-Di-Boc-1,4-butanediamine is a reagent type: cross-linking reagent . It is used in the preparation of pharmacologically active compounds and spermidine analogues . It also introduces a C4-spacer .Physical And Chemical Properties Analysis

N,N’-Di-Boc-1,4-butanediamine has a refractive index of n20/D 1.460 and a density of 0.984 g/mL at 20 °C . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Compounds

“N,N’-Di-Boc-1,4-butanediamine” is used in the synthesis of pharmacologically active compounds . These compounds can have a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects.

Preparation of Spermidine Analogues

This compound is used in the preparation of spermidine analogues . Spermidine is a polyamine compound that is involved in cellular metabolism. Analogues of spermidine can be used to study these metabolic processes and could potentially be used in the treatment of diseases related to cellular metabolism.

“N,N’-Di-Boc-1,4-butanediamine” can be used to introduce a C4-spacer . This can be useful in the synthesis of complex organic molecules, where a specific distance between functional groups is required.

Cross-linking Reagent

This compound is suitable as a cross-linking reagent . Cross-linking reagents are used in a variety of scientific research applications, including the study of protein-protein interactions and the stabilization of proteins and nucleic acids.

Synthesis of Polypeptoid-Block-Polypeptide Copolymers

“N,N’-Di-Boc-1,4-butanediamine” has been used in the synthesis of polypeptoid-block-polypeptide copolymers . These copolymers have potential applications in drug delivery and tissue engineering.

Enzymatically-Crosslinked Injectable Hydrogels

This compound has been used in the development of enzymatically-crosslinked injectable hydrogels . These hydrogels can be used for cartilage tissue engineering .

Design and Pharmacology of Peptoids and Peptide-Peptoid Hybrids

“N,N’-Di-Boc-1,4-butanediamine” has been used in the design and pharmacology of peptoids and peptide-peptoid hybrids . These hybrids can be used to study protein-protein interactions and could potentially be used in the development of new therapeutics.

Chemical Building Block

Finally, “N,N’-Di-Boc-1,4-butanediamine” serves as a chemical building block in the synthesis of a variety of other compounds . It can be used to introduce amine functional groups into a molecule, which can then be further modified to create a wide range of different compounds.

Safety and Hazards

N,N’-Di-Boc-1,4-butanediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZLAYXMYQYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

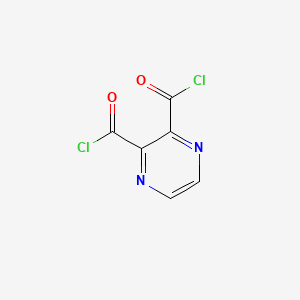

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)